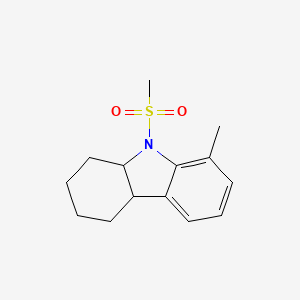![molecular formula C16H15ClO B14258078 1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene CAS No. 188840-57-5](/img/structure/B14258078.png)
1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a chloro group, a methoxy group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with 4-methoxyphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or amino groups, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce dechlorinated hydrocarbons. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies to investigate the effects of aromatic compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1-[1-Chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene: shares similarities with other aromatic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties. This compound’s distinct structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of more complex molecules.
Properties
CAS No. |
188840-57-5 |
|---|---|
Molecular Formula |
C16H15ClO |
Molecular Weight |
258.74 g/mol |
IUPAC Name |
1-[1-chloro-2-(4-methoxyphenyl)ethenyl]-4-methylbenzene |
InChI |
InChI=1S/C16H15ClO/c1-12-3-7-14(8-4-12)16(17)11-13-5-9-15(18-2)10-6-13/h3-11H,1-2H3 |
InChI Key |
XVABWQXAPIGHOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=CC2=CC=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
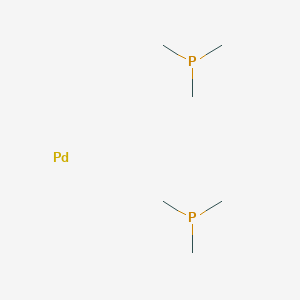
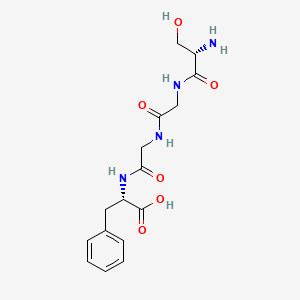
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)
![2-{[6-(Octanoylamino)hexanoyl]oxy}benzene-1-sulfonic acid](/img/structure/B14258020.png)

![N-{4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl}propanamide](/img/structure/B14258036.png)
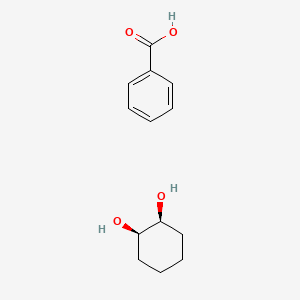
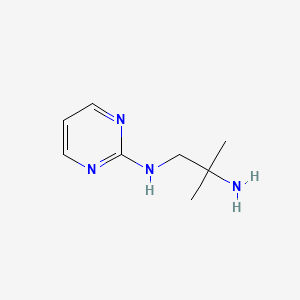
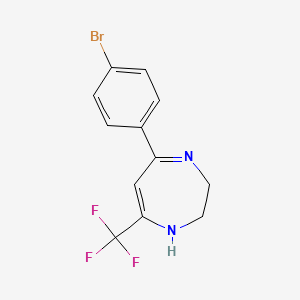
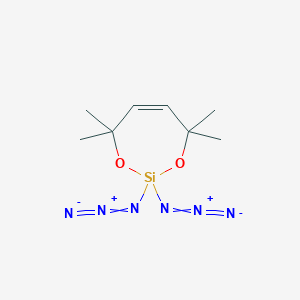
![2-(Bicyclo[2.2.1]heptan-1-yl)-5-(2,4,4-trimethylpentan-2-yl)benzene-1,4-diol](/img/structure/B14258063.png)
